1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine
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Overview
Description
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine is a chemical compound characterized by the presence of a cyclobutane ring attached to a methanamine group, with a 2,2-difluoro-1,3-benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine typically involves the following steps:
Formation of the 2,2-Difluoro-1,3-benzodioxole Moiety: This can be achieved by reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride.
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Shares the 2,2-difluoro-1,3-benzodioxole moiety but differs in the cycloalkane ring structure.
1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)carbamoyl]cyclobutanecarboxylic acid: Contains a similar benzodioxole moiety but has a different functional group attached to the cyclobutane ring.
Uniqueness: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine is unique due to its specific combination of the cyclobutane ring, methanamine group, and 2,2-difluoro-1,3-benzodioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13F2NO2 |
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Molecular Weight |
241.23 g/mol |
IUPAC Name |
[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)16-9-3-2-8(6-10(9)17-12)11(7-15)4-1-5-11/h2-3,6H,1,4-5,7,15H2 |
InChI Key |
UEBRGXDULKIZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
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